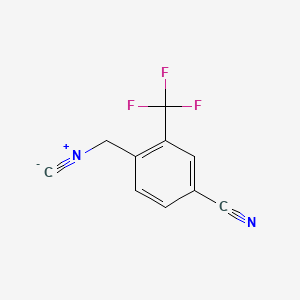
4-(Isocyanomethyl)-3-(trifluoromethyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Isocyanomethyl)-3-(trifluoromethyl)benzonitrile is an organic compound characterized by the presence of an isocyanomethyl group and a trifluoromethyl group attached to a benzonitrile core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the synthesis while maintaining product quality .
Análisis De Reacciones Químicas
Types of Reactions
4-(Isocyanomethyl)-3-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The isocyanomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary amines. Substitution reactions can lead to a variety of functionalized benzonitrile derivatives .
Aplicaciones Científicas De Investigación
4-(Isocyanomethyl)-3-(trifluoromethyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mecanismo De Acción
The mechanism by which 4-(Isocyanomethyl)-3-(trifluoromethyl)benzonitrile exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The isocyanomethyl group can participate in covalent bonding with nucleophilic sites on target molecules, leading to the modulation of biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)benzonitrile: Lacks the isocyanomethyl group but shares the trifluoromethyl and benzonitrile core.
4-Amino-2-(trifluoromethyl)benzonitrile: Contains an amino group instead of the isocyanomethyl group.
Actividad Biológica
4-(Isocyanomethyl)-3-(trifluoromethyl)benzonitrile is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, structure-activity relationships, and biological effects, particularly focusing on its interactions with various biological targets.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of benzonitrile derivatives with isocyanides under specific conditions. For instance, when 4-(isocyanomethyl)benzonitrile was reacted with 2-aminopyridine, the yield of the resulting product was only 32% . This low yield suggests that optimizing reaction conditions is crucial for enhancing the efficiency of synthesizing this compound.
The compound exhibits significant biological activity, particularly in modulating excitatory amino acid transporters (EAATs), which are critical for maintaining glutamate homeostasis in the central nervous system. Studies have shown that derivatives similar to this compound can act as positive allosteric modulators (PAMs) for EAAT2, enhancing glutamate uptake and providing neuroprotective effects against excitotoxicity .
Structure-Activity Relationships (SAR)
The structure-activity relationship studies indicate that modifications to the trifluoromethyl and isocyanomethyl groups significantly affect the biological activity of related compounds. For example, changes in substituents on the aromatic ring can lead to variations in potency and selectivity towards different EAAT subtypes .
| Compound | EC50 (nM) | Selectivity | Notes |
|---|---|---|---|
| GT949A | 0.041 | EAAT2 | High potency |
| GT949B | 0.89 | EAAT2 | Lower potency |
| NA-014 | 3.0 | EAAT2 | Selective PAM |
Case Studies
Recent studies have highlighted the potential of compounds derived from or related to this compound in therapeutic applications:
- Neuroprotective Effects : In vitro assays demonstrated that these compounds could significantly increase the activity of EAAT2 in primary neuronal cultures, suggesting a role in protecting neurons from glutamate-induced toxicity .
- Cancer Research : Preliminary investigations into the anti-cancer properties of similar compounds indicate potential efficacy in inhibiting tumor growth through modulation of signaling pathways involved in cell proliferation and apoptosis .
- Immunological Applications : Compounds with structural similarities have been explored for their ability to modulate immune responses, particularly through interactions with PD-1/PD-L1 pathways, which are crucial for T-cell activation and regulation .
Propiedades
Fórmula molecular |
C10H5F3N2 |
|---|---|
Peso molecular |
210.15 g/mol |
Nombre IUPAC |
4-(isocyanomethyl)-3-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C10H5F3N2/c1-15-6-8-3-2-7(5-14)4-9(8)10(11,12)13/h2-4H,6H2 |
Clave InChI |
ODAFILKQAFQSLJ-UHFFFAOYSA-N |
SMILES canónico |
[C-]#[N+]CC1=C(C=C(C=C1)C#N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















